molecular formula C12H10N4OS3 B12690316 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione CAS No. 6965-89-5

5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12690316
CAS No.: 6965-89-5
M. Wt: 322.4 g/mol
InChI Key: LWINHWZOZDHRPY-UHFFFAOYSA-N
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Description

5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound with a unique structure that combines elements of quinazoline and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, followed by the introduction of the thiadiazole moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: This type of reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be beneficial.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and thiadiazole derivatives, such as:

  • 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol
  • 2-(((4-Methyl-3-oxido-2-quinazolinyl)methyl)thio)ethanol

Uniqueness

What sets 5-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,3,4-thiadiazole-2(3H)-thione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

CAS No.

6965-89-5

Molecular Formula

C12H10N4OS3

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C12H10N4OS3/c1-7-8-4-2-3-5-9(8)13-10(16(7)17)6-19-12-15-14-11(18)20-12/h2-5H,6H2,1H3,(H,14,18)

InChI Key

LWINHWZOZDHRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CSC3=NNC(=S)S3)[O-]

Origin of Product

United States

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